![molecular formula C16H22N2O5S2 B2880227 N-(1,1-dioxothiolan-3-yl)-2-[ethyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide CAS No. 949987-23-9](/img/structure/B2880227.png)
N-(1,1-dioxothiolan-3-yl)-2-[ethyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide
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Description
N-(1,1-dioxothiolan-3-yl)-2-[ethyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide, commonly known as DT-13, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. DT-13 is a sulfonamide derivative that has shown promising results in various studies, making it a subject of interest for future research.
Scientific Research Applications
Oxidative Detoxification of Phosphonothiolates : The study by Yang et al. (1990) explores the selective oxidation of nerve agents like VX and phosphonothiolate derivatives. It highlights the importance of specific molecular sites in the oxidation process in different solvents Yang, L. Szafraniec, W. T. Beaudry, & D. Rohrbaugh (1990). Journal of the American Chemical Society..
Fluorescent Probe for Carbonyl Compounds : Houdier et al. (2000) discuss the use of dansylacetamidooxyamine as a molecular probe for detecting carbonyl compounds in environmental water samples. This research emphasizes the probe's sensitivity and application in environmental monitoring S. Houdier, S. Perrier, E. Defrancq, & M. Legrand (2000). Analytica Chimica Acta..
Stability-Indicating HPLC Method for Drug Degradation : Bhattacharyya et al. (2015) present a study on the degradation products of Atenolol and Hydrochlorothiazide under different conditions. The focus is on identifying degradation products and developing a method for their quantification I. Bhattacharyya, S. Basak, A. Maity, & S. K. Ghosh (2015). International Journal of Pharmaceutical Chemistry..
Antimalarial Sulfonamides and COVID-19 : Fahim and Ismael (2021) investigate antimalarial N-(phenylsulfonyl)acetamide derivatives for their potential use against COVID-19. The study includes theoretical calculations and molecular docking to understand these compounds' reactivity and potential therapeutic applications Asmaa M. Fahim & Eman H. I. Ismael (2021). Biointerface Research in Applied Chemistry..
Antimicrobial and Genotoxic Properties of Benzoimidazole Derivatives : The research by Benvenuti et al. (1997) focuses on the synthesis of 1H-benzoimidazol-2-ylamine derivatives, including N-[4-(2-amino-benzoimidazole-1-sulfonyl)-phenyl] acetamide. This study evaluates these compounds for their antimicrobial and genotoxic activities S. Benvenuti, F. Severi, A. Sacchetti, M. Melegari, G. Vampa, F. Zani, P. Mazza, & L. Antolini (1997). Farmaco..
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[ethyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S2/c1-2-18(12-16(19)17-15-9-10-24(20,21)13-15)25(22,23)11-8-14-6-4-3-5-7-14/h3-8,11,15H,2,9-10,12-13H2,1H3,(H,17,19)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVKQSCKCIDMRR-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CCS(=O)(=O)C1)S(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC(=O)NC1CCS(=O)(=O)C1)S(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-2-[ethyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide |
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